3-Ethynyl-1-methanesulfonylazetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethynyl-1-methanesulfonylazetidine is an organic compound with the molecular formula C₆H₉NO₂S. It is characterized by a unique structure that includes an azetidine ring substituted with an ethynyl group and a methanesulfonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethynyl-1-methanesulfonylazetidine typically involves the reaction of azetidine with ethynyl and methanesulfonyl reagents under controlled conditions. One common method involves the use of a palladium-catalyzed coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high functional group tolerance .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar palladium-catalyzed coupling techniques. The process is optimized for yield and purity, ensuring that the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions: 3-Ethynyl-1-methanesulfonylazetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methanesulfonyl group to a thiol or other reduced forms.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted azetidine derivatives .
Scientific Research Applications
3-Ethynyl-1-methanesulfonylazetidine has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials, including coatings and adhesives.
Mechanism of Action
The mechanism of action of 3-Ethynyl-1-methanesulfonylazetidine involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The methanesulfonyl group can enhance the compound’s solubility and reactivity, facilitating its interaction with target proteins and enzymes .
Comparison with Similar Compounds
3-Ethynyl-1-methanesulfonylpyrrolidine: Similar structure but with a pyrrolidine ring instead of an azetidine ring.
3-Ethynyl-1-methanesulfonylpiperidine: Contains a piperidine ring, offering different reactivity and properties.
3-Ethynyl-1-methanesulfonylaziridine: Features an aziridine ring, which is more strained and reactive compared to the azetidine ring.
Uniqueness: 3-Ethynyl-1-methanesulfonylazetidine is unique due to its azetidine ring, which provides a balance between ring strain and stability. This makes it a versatile building block for various chemical syntheses and applications .
Properties
IUPAC Name |
3-ethynyl-1-methylsulfonylazetidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2S/c1-3-6-4-7(5-6)10(2,8)9/h1,6H,4-5H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNORYDHTFKTJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CC(C1)C#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.